3-methyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a unique combination of pyrazole and isoxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity .
Preparation Methods
The synthesis of N4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step synthetic routes. One common approach starts with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific reaction conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole and isoxazole rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a CDK2 inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The pathways involved include the regulation of cell cycle checkpoints and apoptosis signaling .
Comparison with Similar Compounds
Compared to other similar compounds, N4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structural features and potent biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with a different structural framework.
Properties
Molecular Formula |
C19H21N7O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-methyl-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21N7O2/c1-10(2)26-11(3)6-16(23-26)22-18(27)14-7-15(13-8-20-25(5)9-13)21-19-17(14)12(4)24-28-19/h6-10H,1-5H3,(H,22,23,27) |
InChI Key |
YXUZVFYIMHXBQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C |
Origin of Product |
United States |
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